molecular formula C17H13ClF3NO2 B2650433 7-chloro-4-[4-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1326883-03-7

7-chloro-4-[4-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No. B2650433
M. Wt: 355.74
InChI Key: QNJZLBBIAMMDGS-UHFFFAOYSA-N
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Description

Unfortunately, I couldn’t find a specific description for “7-chloro-4-[4-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one”. However, it seems to be a complex organic compound that likely contains a benzoxazepin ring structure1.



Synthesis Analysis

The synthesis of such complex organic compounds often involves multiple steps and various reagents. For instance, 4-(Trifluoromethyl)benzoyl chloride, a compound with a similar trifluoromethyl group, undergoes a Suzuki-type coupling reaction with phenylboronic acid to yield 4-(trifluoromethyl)benzophenone234. However, the specific synthesis process for “7-chloro-4-[4-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one” is not available in the retrieved data.



Molecular Structure Analysis

The exact molecular structure of “7-chloro-4-[4-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one” is not provided in the retrieved data. However, the compound likely contains a benzoxazepin ring, a benzyl group, and a trifluoromethyl group1.



Chemical Reactions Analysis

The specific chemical reactions involving “7-chloro-4-[4-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one” are not available in the retrieved data. However, compounds with similar groups, such as 4-(Trifluoromethyl)benzoyl chloride, have been reported to undergo Suzuki-type coupling reactions234.



Physical And Chemical Properties Analysis

The physical and chemical properties of “7-chloro-4-[4-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one” are not available in the retrieved data.


Scientific Research Applications

Dopaminergic Activity

Research has identified the dopaminergic activity of substituted benzazepines, highlighting their potential as agonists of central and peripheral dopamine receptors. These compounds, synthesized through specific cyclization and demethylation processes, have shown preliminary evidence of dopaminergic activity, which was assessed through their effects on renal blood flow and rotational effects in rats with lesions in the substantia nigra, among other methods (Pfeiffer et al., 1982).

Electrochromic Materials

In the field of materials science, donor–acceptor systems involving benzazepine derivatives have been investigated for their potential in creating low bandgap black polymer electrochromes. These materials are of interest for their ability to absorb virtually the whole visible spectrum, making them suitable for applications in electrochromic devices and displays (İçli et al., 2010).

Quantum Chemical Studies

Quantum chemical calculations have been employed to understand the molecular geometry, vibrational frequencies, and electronic properties of benzodiazepine derivatives. Such studies provide insights into the charge transfer within molecules and are crucial for the development of compounds with specific optical and electronic characteristics (Sylaja et al., 2016).

Anticancer and Antibacterial Agents

Benzoxepine-triazole hybrids have been synthesized and evaluated for their antibacterial and anticancer properties. These compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as cytotoxicity against lung and colon cancer cell lines, indicating their potential as therapeutic agents (Kuntala et al., 2015).

Anticonvulsant Effects

Studies on substituted triazolo benzodiazepine derivatives have revealed their potent anticonvulsant effects, suggesting their utility in the treatment of seizures and other convulsive disorders (Narayana et al., 2006).

Safety And Hazards

The specific safety and hazards associated with “7-chloro-4-[4-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one” are not available in the retrieved data. However, similar compounds, such as 4-(Trifluoromethyl)benzoyl chloride, are known to cause severe skin burns and eye damage56.


Future Directions

The future directions for research and applications of “7-chloro-4-[4-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one” are not available in the retrieved data.


Please note that this analysis is based on the limited information available and may not fully cover all aspects of the compound. For a more comprehensive analysis, please refer to specific scientific literature or consult a chemistry professional.


properties

IUPAC Name

7-chloro-4-[[4-(trifluoromethyl)phenyl]methyl]-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF3NO2/c18-14-5-6-15-12(7-14)9-22(16(23)10-24-15)8-11-1-3-13(4-2-11)17(19,20)21/h1-7H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJZLBBIAMMDGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-4-[4-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

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